molecular formula C19H21F3N4O2 B4846311 2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide

2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide

Cat. No. B4846311
M. Wt: 394.4 g/mol
InChI Key: KBUZITLIKOQKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide, also known as DT-13, is a small molecule drug that has been developed for its potential therapeutic benefits. It has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for further research. In

Mechanism of Action

2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide works by inhibiting the activity of several key enzymes and signaling pathways. It has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell growth and survival. It also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune response. Furthermore, 2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation.
Biochemical and Physiological Effects:
2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also reduces the production of inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), which are involved in inflammation. Additionally, 2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to reduce the expression of several genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has several advantages for lab experiments. It is a small molecule drug, making it easy to synthesize and modify. It has also been extensively studied, with many published studies on its properties and effects. However, there are also limitations to using 2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of 2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide. One area of research is to further investigate its anticancer properties, including its effects on different types of cancer cells and its potential use in combination with other anticancer drugs. Another area of research is to investigate its potential use as an anti-inflammatory and antiviral agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide and its potential side effects in humans.

Scientific Research Applications

2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic benefits. It has been shown to have anticancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis and asthma. Additionally, 2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to have antiviral properties, inhibiting the replication of the influenza virus.

properties

IUPAC Name

1-[[4-(diethylamino)benzoyl]amino]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-3-26(4-2)14-11-9-13(10-12-14)17(27)24-25-18(28)23-16-8-6-5-7-15(16)19(20,21)22/h5-12H,3-4H2,1-2H3,(H,24,27)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUZITLIKOQKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(diethylamino)phenyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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